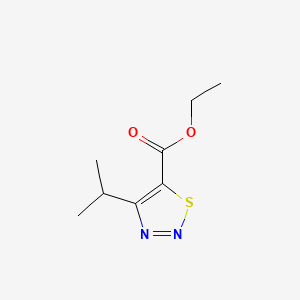
Tert-butyl hexa-1,5-dien-3-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl hexa-1,5-dien-3-ylcarbamate, also known as TBHD, is a chemical compound that has gained significant attention in scientific research. This compound is widely used in the field of organic chemistry due to its unique structure and properties. TBHD is a carbamate derivative that contains a tert-butyl group and a hexadiene moiety.
Applications De Recherche Scientifique
Decomposition and Environmental Impact
One study explored the decomposition of methyl tert-butyl ether (MTBE), a compound related to Tert-butyl hexa-1,5-dien-3-ylcarbamate, by adding hydrogen in a cold plasma reactor. This research indicates the potential for innovative methods of decomposing and converting MTBE, a common environmental pollutant, into less harmful substances using radio frequency plasma technology (Hsieh et al., 2011).
Synthetic Applications and Environmental Concerns
Another study reviews the occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT), highlighting their widespread presence in the environment and potential health risks. This review suggests the need for future research to focus on less toxic and more environmentally friendly SPAs (Liu & Mabury, 2020).
Etherification and Bioremediation
The etherification process of glycerol, leading to products like mono tert-butyl glycerol ether, is another area of focus. This process is significant for producing biofuels and other industrial chemicals. A critical review on this topic emphasizes the potential of solvent-free approaches for improving the conversion, selectivity, and yield of reaction products, highlighting the importance of understanding various reaction mechanisms for the efficient production of glycerol ethers (Palanychamy et al., 2022).
Propriétés
IUPAC Name |
tert-butyl N-hexa-1,5-dien-3-ylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-6-8-9(7-2)12-10(13)14-11(3,4)5/h6-7,9H,1-2,8H2,3-5H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHZTCUXADCIBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=C)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

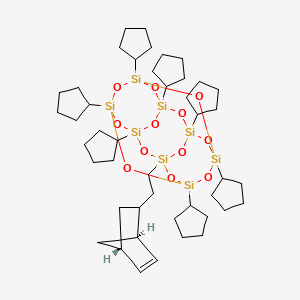
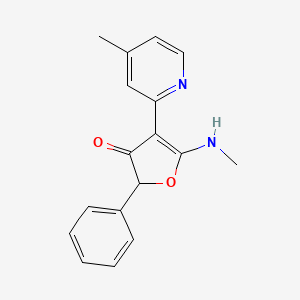

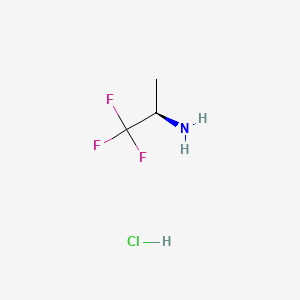
![5-methyl-N-propyl-1H-benzo[d]imidazol-2-amine](/img/structure/B573327.png)
![tert-Butyl [(4-carbamoyl-1,3-oxazol-2-yl)methyl]carbamate](/img/structure/B573328.png)
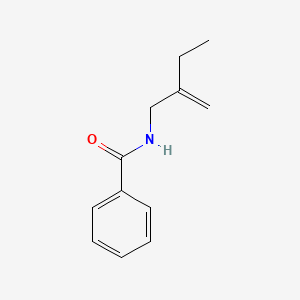
![6-Fluoro-1,4-dioxaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B573330.png)
![Methyl (2R)-({(2R)-3-methyl-1-[(2-methyl-2-propanyl)amino]-1-oxo-2-butanyl}amino)(phenyl)acetate](/img/structure/B573335.png)
